molecular formula C34H70NO10P B13385068 ((Hydroxyphosphoryl)bis(oxy))bis(2-hydroxypropane-3,1-diyl) ditetradecanoate, ammonia salt

((Hydroxyphosphoryl)bis(oxy))bis(2-hydroxypropane-3,1-diyl) ditetradecanoate, ammonia salt

Cat. No.: B13385068
M. Wt: 683.9 g/mol
InChI Key: NNTPILCZAQYMLP-UHFFFAOYSA-N
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Description

Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) is a phospholipid compound, also known as lysobisphosphatidic acid. It consists of two phosphate-linked glycerol molecules, each esterified with a fatty acid. This compound is typically found in the intraluminal vesicles of late endosomes and lysosomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) involves the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction conditions typically require an acidic or basic catalyst to facilitate the esterification process. The final product is purified through techniques such as thin-layer chromatography (TLC) to ensure high purity .

Industrial Production Methods

Industrial production of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then subjected to rigorous quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various phospholipid derivatives with modified fatty acid chains or substituted phosphate groups. These derivatives have distinct biochemical properties and applications .

Scientific Research Applications

Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study lipid behavior and interactions.

    Biology: The compound plays a crucial role in lipid sorting and degradation in endosomes and lysosomes.

    Medicine: It is investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

    Industry: The compound is used in the formulation of specialized lipid-based products.

Mechanism of Action

The mechanism of action of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) involves its role in lipid sorting and degradation. It activates lipid hydrolases and lipid transfer proteins, facilitating the breakdown and transport of lipids within cells. The compound also plays a significant role in polyunsaturated fatty acid sorting in acidic organelles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) is unique due to its specific fatty acid composition and its role in lipid sorting and degradation. Its presence in late endosomes and lysosomes distinguishes it from other phospholipids, making it a valuable compound for studying intracellular lipid dynamics .

Properties

Molecular Formula

C34H70NO10P

Molecular Weight

683.9 g/mol

IUPAC Name

azane;[2-hydroxy-3-[hydroxy-(2-hydroxy-3-tetradecanoyloxypropoxy)phosphoryl]oxypropyl] tetradecanoate

InChI

InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-27-31(35)29-43-45(39,40)44-30-32(36)28-42-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3

InChI Key

NNTPILCZAQYMLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)O)O.N

Origin of Product

United States

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